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molecular formula C6H4F2IN B137674 2,6-Difluoro-4-iodoaniline CAS No. 141743-49-9

2,6-Difluoro-4-iodoaniline

Cat. No. B137674
M. Wt: 255 g/mol
InChI Key: HCUZNQLIMDDCHF-UHFFFAOYSA-N
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Patent
US05314640

Procedure details

12 g of sodium nitrite was dissolved in 91 ml of sulfuric acid and cooled to 10° C or less, and then 100 ml of acetic acid was added. At 20 to 25° C, 39 g of the 2,6-difluoro-4-iodoaniline from Step 3 was added to the solution, and then the solution was agitated for one hour. A second solution was made by dissolving 37 g of copper sulfate pentahydrate in 91 ml of water to which was added 62 g of ice, and this solution was added to the first. A third solution containing 39 of potassium cyanide dissolved in 92 ml of water, 221 g of sodium bicarbonate, and 91 ml of benzene was added to the first solution, and a diazonium salt sulfuric acid solution was added therein. After agitation at room temperature for 3 hours, a sodium hydroxide aqueous solution was added to dissolve the crystals. After being extracted with chloroform, the crystals were washed three times alternating with a 10% sodium hydroxide solution and water. After distillation of the chloroform, the residue was extracted with hexane, and the hexane was distilled off. This residue was recrystallized with methanol to obtain 6.7 g of 1,3-difluoro-2-cyano-5-iodobenzene.
Name
Quantity
92 mL
Type
solvent
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step Two
Quantity
37 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
91 mL
Type
solvent
Reaction Step Four
Quantity
39 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
62 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
221 g
Type
reactant
Reaction Step Eight
Quantity
91 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
diazonium salt sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[F:5][C:6]1[CH:12]=[C:11]([I:13])[CH:10]=[C:9]([F:14])[C:7]=1N.[C-:15]#[N:16].[K+].C(=O)(O)[O-].[Na+].[OH-].[Na+]>S(=O)(=O)(O)O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].C1C=CC=CC=1.C(O)(=O)C>[F:5][C:6]1[CH:12]=[C:11]([I:13])[CH:10]=[C:9]([F:14])[C:7]=1[C:15]#[N:16] |f:0.1,3.4,5.6,7.8,11.12.13.14.15.16.17|

Inputs

Step One
Name
Quantity
92 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
91 mL
Type
solvent
Smiles
O
Name
Quantity
37 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
91 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
39 g
Type
reactant
Smiles
FC1=C(N)C(=CC(=C1)I)F
Step Six
Name
ice
Quantity
62 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Eight
Name
Quantity
221 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
91 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Nine
Name
diazonium salt sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was agitated for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C or less
ADDITION
Type
ADDITION
Details
this solution was added to the first
WAIT
Type
WAIT
Details
After agitation at room temperature for 3 hours
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the crystals
EXTRACTION
Type
EXTRACTION
Details
After being extracted with chloroform
WASH
Type
WASH
Details
the crystals were washed three times
DISTILLATION
Type
DISTILLATION
Details
After distillation of the chloroform
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with hexane
DISTILLATION
Type
DISTILLATION
Details
the hexane was distilled off
CUSTOM
Type
CUSTOM
Details
This residue was recrystallized with methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)I)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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